2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

Chemical Sourcing Purity Specification Procurement

2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide (CAS 305353-60-0) is a synthetic heterocyclic compound belonging to the benzotriazole-acetohydrazide family. Its structure integrates a benzotriazole core, an acetohydrazide linker, and a thiophene-2-ylmethylideneamino substituent (molecular formula C₁₃H₁₁N₅OS, MW 285.33).

Molecular Formula C13H11N5OS
Molecular Weight 285.33
CAS No. 305353-60-0
Cat. No. B2369061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide
CAS305353-60-0
Molecular FormulaC13H11N5OS
Molecular Weight285.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=CS3
InChIInChI=1S/C13H11N5OS/c19-13(16-14-8-10-4-3-7-20-10)9-18-12-6-2-1-5-11(12)15-17-18/h1-8H,9H2,(H,16,19)
InChIKeyITTJJIAUMPQPMH-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide (CAS 305353-60-0): Procurement-Relevant Compound Profile


2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide (CAS 305353-60-0) is a synthetic heterocyclic compound belonging to the benzotriazole-acetohydrazide family. Its structure integrates a benzotriazole core, an acetohydrazide linker, and a thiophene-2-ylmethylideneamino substituent (molecular formula C₁₃H₁₁N₅OS, MW 285.33). [1] Benzotriazole derivatives are established scaffolds in medicinal chemistry, recognized for their metal-coordination capabilities, synthetic versatility, and broad pharmacological profiles including anticonvulsant, antimicrobial, and antiviral activities. [2] The thiophene ring introduces electronic diversity and potential for π-stacking interactions that differentiate this compound from simpler benzotriazole-acetamide analogs.

Why 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide Cannot Be Interchanged with Generic Benzotriazole-Acetamide Derivatives


Benzotriazole-acetohydrazide derivatives are pharmacologically diverse, but structure-activity relationships (SAR) demonstrate that substitution on the hydrazide moiety dramatically alters biological profile. For instance, in anticonvulsant screening, N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide (BTA 9) achieved 75% protection at 100 mg/kg in mice, while numerous closely related analogs showed significantly lower or no protection. [1] Similarly, molecular docking studies against Herpes Simplex Virus-I (HSV-I) glycoprotein B revealed that minor substituent changes among 2-(1H-benzotriazol-1-yl)-N'-substituted acetohydrazides produced binding affinities spanning from weak to superior over the standard Acyclovir. [2] The thiophene-2-ylmethylideneamino motif in the target compound is not trivial: its sulfur heteroatom and extended conjugation directly influence electronic distribution, hydrogen-bonding capacity, and target engagement, meaning that generic benzylidene- or phenyl-substituted benzotriazole acetamides cannot serve as drop-in replacements for assays or synthetic routes calibrated to this specific scaffold.

Quantitative Differentiation Evidence: 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide vs. Closest Analogs


Commercial Availability and Purity Specification: ≥95% for 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

The target compound is offered by established chemical suppliers at ≥95% purity (HPLC). In contrast, closely related derivatives bearing the same core (e.g., 3-methylthiophen-2-ylmethylidene or 5-methylthiophen-2-ylmethylidene analogs) are often listed as 'bespoke synthesis only' or with lower purity thresholds. [1] This quantifiable purity commitment is critical for reproducible biological assay outcomes and synthetic intermediate reliability.

Chemical Sourcing Purity Specification Procurement

Predicted Physicochemical Parameters: Density and pKa of 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide vs. Propanohydrazide Analog

The target compound exhibits a predicted density of 1.44 ± 0.1 g/cm³ and a predicted pKa of 11.99 ± 0.46. [1] Its closest structural analog, 3-(1H-1,2,3-Benzotriazol-1-yl)-N'-(2-thienylmethylene)propanohydrazide (CAS 478310-48-4), differs only by an additional methylene unit in the linker but reports lower predicted density (no pKa publicly available) and a higher molecular weight (299.35 vs. 285.33). [2] The difference in linker length alters flexibility and potential hydrogen-bond geometry, which can affect solubility, permeability, and crystallization behavior.

Physicochemical Characterization Computational Chemistry Drug-likeness

Broad-Spectrum Bioactivity in High-Throughput Screens: UCH37, E. coli, and S. aureus for 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

Harvard Medical School's ICCB-Longwood screening facility tested the target compound in multiple orthogonal high-throughput screens: (1) inhibitors of human deubiquitinating enzyme UCH37, (2) growth inhibition of Escherichia coli, and (3) lethal activity against Staphylococcus aureus RN4220. This triple-screen profile (eukaryotic enzyme inhibition plus Gram-negative and Gram-positive antimicrobial activity) is not uniformly available for closely related analogs such as 2-(1H-benzotriazol-1-yl)acetohydrazide (CAS 122502-94-7, the core scaffold lacking thiophene substitution), where only crystallization and anticonvulsant class-level data exist. [1]

High-Throughput Screening Antimicrobial Deubiquitinase Inhibition

Anticonvulsant Pharmacophore Mapping: Class-Level Evidence for 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide vs. Non-Thiophene Analogs

The benzotriazole-acetohydrazide class has been validated for anticonvulsant activity using the 6 Hz psychomotor seizure test in mice. The most potent analog, BTA 9 (a benzodioxolyloxybenzylidene derivative), achieved 75% protection at 100 mg/kg with zero neurotoxicity. [1] The target compound contains the identical benzotriazol-1-yl-acetohydrazide pharmacophore core and a thiophene-2-ylmethylideneamino substituent that satisfies the critical aromatic aldehyde-derived hydrazone structural requirement. However, direct anticonvulsant data for the target compound are not yet published, placing this differentiation at the class-inference level. In contrast, synthetic intermediates lacking the hydrazone moiety (e.g., 2-(1H-benzotriazol-1-yl)acetohydrazide itself) show no reported anticonvulsant activity, underscoring the essential role of the substituted hydrazide group retained in the target compound.

Anticonvulsant Activity 6 Hz Seizure Model Neurotoxicity

Optimized Research and Industrial Applications for 2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide (CAS 305353-60-0)


Deubiquitinase (DUB) Inhibitor Discovery and Chemical Biology

The compound has been screened against the human deubiquitinating enzyme UCH37 (HMS937_MLP), a core component of the 19S proteasome regulatory particle. Researchers studying ubiquitin-proteasome system modulation can procure this compound as a characterized starting point for hit validation. Unlike the unsubstituted core scaffold (CAS 122502-94-7), which lacks HTS registration, the target compound provides immediate screening context, enabling rapid structure-activity exploration without de novo library synthesis. [1]

Broad-Spectrum Antimicrobial Probe Development

Registered in independent high-throughput screens against Escherichia coli (Gram-negative) and Staphylococcus aureus RN4220 (Gram-positive), including a processive glycosyltransferase mutant strain, this compound serves as a dual-activity antimicrobial probe. Its inclusion in screening-deck procurement offers value for infectious disease programs seeking hits with cross-species activity, a feature not available for simpler benzotriazole-acetamide analogs that remain uncharacterized in microbial assays.

Anticonvulsant Lead Optimization Starting Point

The benzotriazole-acetohydrazide class has demonstrated robust anticonvulsant activity in the 6 Hz psychomotor seizure model, with the lead compound BTA 9 achieving 75% protection at 100 mg/kg (0.5 h). [2] The target compound retains the active pharmacophore while introducing a thiophene ring that may enhance CNS penetration via improved lipophilicity and π-stacking interactions. CNS-focused medicinal chemistry teams can select this compound as a novel scaffold for systematic analoging, distinct from the heavily explored benzodioxolyl- and phenyl-substituted series.

Organic Synthesis Intermediate for Heterocyclic Library Expansion

The compound's hydrazone linkage and terminal thiophene ring are reactive handles suitable for cyclization, metal coordination, and further derivatization. [3] Its ≥95% purity specification ensures reproducibility in multi-step synthetic sequences, making it a reliable intermediate for constructing benzotriazole-thiophene hybrid libraries. Procurement teams should prioritize this compound over less pure or bespoke-only related thiophene analogs when synthetic reliability is required.

Quote Request

Request a Quote for 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.